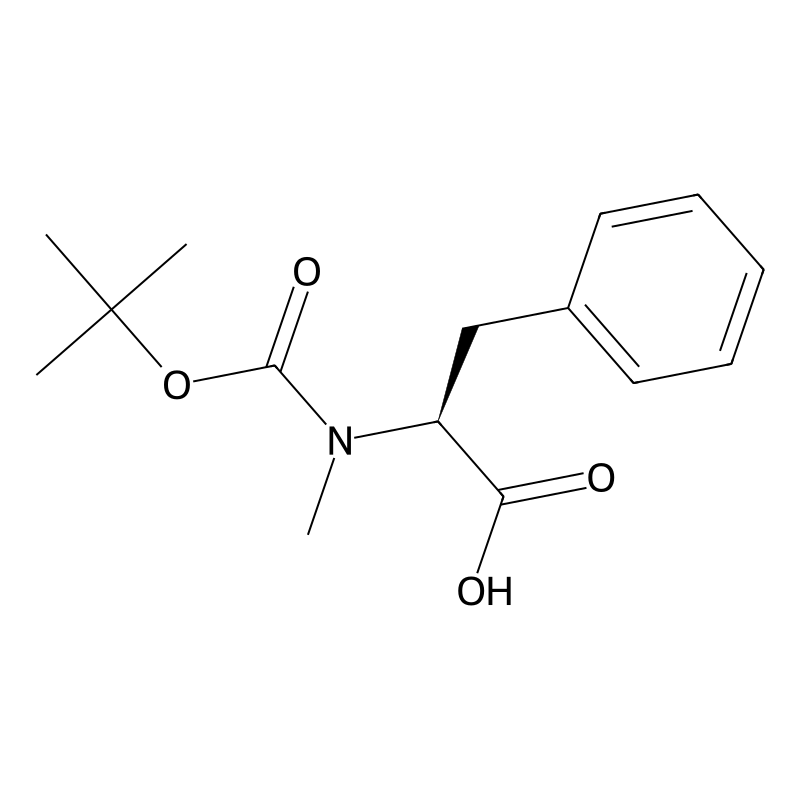

Boc-N-Me-Phe-OH

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Primary Application: Peptide Synthesis

The primary application of Boc-N-Me-Phe-OH, also known as N-Methyl-L-phenylalanine tert-Butyl Ester, lies in the field of peptide synthesis. It is a building block, specifically an amino acid derivative, used in the construction of peptides and proteins through a process called solid-phase peptide synthesis (SPPS) []. SPPS is a widely employed technique for the efficient and controlled assembly of peptides in a laboratory setting.

Boc-N-Me-Phe-OH incorporates several key features that make it suitable for SPPS:

- N-terminal protecting group: The tert-Butyl (Boc) group protects the N-terminus (free amino group) of the phenylalanine residue, preventing unwanted side reactions during peptide chain elongation [].

- C-terminal activated group: The carboxyl group (C-terminus) of the molecule is activated through its ester linkage, allowing for efficient coupling with the next amino acid in the peptide sequence [].

- N-methylation: The presence of a methyl group on the nitrogen atom adjacent to the alpha carbon (N-methylation) introduces a unique structural modification to the resulting peptide. This modification can influence various properties of the peptide, such as its conformation, stability, and biological activity [].

Specific Research Applications

Beyond its general use in peptide synthesis, Boc-N-Me-Phe-OH finds application in various specific research areas:

- Development of novel peptide therapeutics: Researchers can utilize Boc-N-Me-Phe-OH to synthesize peptides with potential therapeutic applications, such as antimicrobial agents, enzyme inhibitors, or hormone analogs []. The N-methylation introduced by this building block can contribute to the design of peptides with improved potency, selectivity, or metabolic stability [].

- Protein structure and function studies: By incorporating Boc-N-Me-Phe-OH into specific locations within a peptide sequence, researchers can probe the role of different amino acid residues in protein folding, function, and interactions with other molecules []. The N-methylation can serve as a tool to study the impact of steric hindrance or changes in hydrophobicity on protein behavior.

- Investigation of protein-protein interactions: Peptides containing Boc-N-Me-Phe-OH can be used as probes to study interactions between proteins. The N-methylation can be strategically placed to mimic specific binding sites or modify the affinity of the peptide for its target protein [].

Boc-N-Methyl-Phenylalanine, also known as N-Boc-N-methyl-D-phenylalanine, is a derivative of the amino acid phenylalanine. Its chemical formula is with a molecular weight of 279.33 g/mol. This compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino group, which is commonly utilized in peptide synthesis to prevent unwanted reactions during the formation of peptide bonds . The compound is characterized by its solubility in organic solvents and has a high gastrointestinal absorption rate, making it suitable for various biological applications .

- Peptide Bond Formation: The Boc group allows for selective coupling reactions with other amino acids, facilitating the synthesis of peptides.

- Deprotection Reactions: The Boc group can be removed under acidic conditions, regenerating the free amine for further reactions .

- Catalytic Hydrogenation: This compound can undergo hydrogenation reactions, which may be useful in modifying its structure for specific applications .

Boc-N-Methyl-Phenylalanine exhibits various biological activities:

- Antioxidant Properties: It has been noted for its potential antioxidant effects, contributing to cellular protection against oxidative stress.

- Neuroprotective Effects: Some studies suggest that derivatives of phenylalanine can influence neurotransmitter levels, impacting mood and cognitive functions .

- Role in Peptide Synthesis: As a building block in peptide synthesis, it plays a crucial role in developing biologically active peptides that can exhibit therapeutic effects.

The synthesis of Boc-N-Methyl-Phenylalanine typically involves:

- Protection of the Amino Group: The amino group of methyl phenylalanine is protected using a tert-butyloxycarbonyl chloride in the presence of a base.

- Methylation: The resulting compound undergoes methylation to introduce the methyl group at the nitrogen atom.

- Purification: The final product is purified using techniques such as crystallization or chromatography to obtain high purity levels suitable for research and application .

Boc-N-Methyl-Phenylalanine finds applications in several fields:

- Peptide Synthesis: It is widely used as an intermediate in synthesizing peptides and proteins, especially in solid-phase peptide synthesis.

- Pharmaceutical Development: Its derivatives are explored for their potential therapeutic properties, particularly in neuropharmacology.

- Research Tool: It serves as a model compound in studies investigating amino acid behavior and reactivity .

Studies on the interactions involving Boc-N-Methyl-Phenylalanine have revealed:

- Binding Affinity: Research indicates that this compound can interact with various receptors and enzymes, influencing biological pathways.

- Synergistic Effects: When combined with other compounds, it may enhance or modulate biological responses, particularly in drug design and development .

Boc-N-Methyl-Phenylalanine shares structural characteristics with several similar compounds. Here are some notable examples:

| Compound Name | CAS Number | Similarity | Key Features |

|---|---|---|---|

| N-Boc-N-methyl-D-phenylalanine | 37553-65-4 | 1.00 | Directly related derivative |

| (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid | 959581-21-6 | 0.94 | Different backbone structure |

| (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid | 114359-37-4 | 0.94 | Variation in side chain |

| N-Boc-L-valine | 14312-83-9 | 0.92 | Another amino acid derivative used in peptide synthesis |

The uniqueness of Boc-N-Methyl-Phenylalanine lies in its specific methyl substitution on the nitrogen atom and the presence of the Boc protecting group, which allows for versatile applications in organic synthesis and medicinal chemistry .

Boc-N-Me-Phe-OH is a chemically modified amino acid derivative widely used in peptide synthesis. Its systematic IUPAC name is (S)-2-[(tert-Butoxycarbonyl)(methyl)amino]-3-phenylpropanoic acid, reflecting its stereochemistry and functional groups. The compound belongs to the class of N-alkylated amino acids, where the α-amino group of L-phenylalanine is substituted with both a methyl group and a tert-butoxycarbonyl (Boc) protecting group.

The molecular formula C₁₅H₂₁NO₄ corresponds to a molecular weight of 279.33 g/mol. Its structure features a chiral center at the α-carbon, preserving the L-configuration of the parent phenylalanine. The Boc group (tert-butoxycarbonyl) protects the amine, while the methyl group introduces steric and electronic modifications that influence peptide backbone conformation.

Common synonyms include:

The compound’s SMILES string, CN(C@@HC(O)=O)C(=O)OC(C)(C)C, encodes its stereochemistry and substitution pattern. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the planar geometry of the carbamate group and the restricted rotation around the N–C bond due to N-methylation.

| Property | Value | Source |

|---|---|---|

| Melting Point | 85–89°C | |

| Specific Rotation | −85° to −95° (c=1, methanol) | |

| HPLC Purity | ≥98% |

Historical Development in Peptide Chemistry

The development of Boc-N-Me-Phe-OH is intertwined with advancements in solid-phase peptide synthesis (SPPS). In the 1960s, Bruce Merrifield’s introduction of SPPS revolutionized peptide chemistry by enabling stepwise assembly on resin supports. Early SPPS relied on benzyloxycarbonyl (Cbz) groups, but their limitations in acidic conditions prompted the adoption of Boc protection.

The Boc group, first reported in 1957, offered superior stability during peptide elongation. Its acid-labile nature allowed selective deprotection using trifluoroacetic acid (TFA) without cleaving side-chain protecting groups. By the 1980s, Boc chemistry became the gold standard for synthesizing hydrophobic peptides and those requiring harsh deprotection conditions.

N-Methylation of amino acids emerged as a strategy to enhance peptide metabolic stability and modulate conformational flexibility. Boc-N-Me-Phe-OH’s synthesis, achieved via sodium hydride-mediated methylation of Boc-Phe-OH precursors, became feasible in the 1970s. This modification addressed challenges in synthesizing peptides prone to aggregation, such as β-amyloid fragments.

The compound’s utility expanded with the introduction of HF-based cleavage protocols, which enabled efficient resin detachment while preserving N-methylated residues. Today, Boc-N-Me-Phe-OH remains critical for synthesizing constrained peptides and peptidomimetics used in drug discovery.

Role in Modern Organic Synthesis

Boc-N-Me-Phe-OH serves dual roles in synthetic chemistry: as a building block for peptide assembly and as a template for studying steric effects in carbamate chemistry.

Peptide Synthesis Applications

In SPPS, the Boc group enables iterative deprotection-coupling cycles. Key advantages include:

- Acid Stability: The Boc group resists cleavage by TFA, allowing sequential deprotection of Fmoc groups in hybrid synthesis strategies.

- Compatibility with Hydrophobic Sequences: N-Methylation reduces intermolecular hydrogen bonding, mitigating aggregation during synthesis of β-sheet-rich peptides.

- Orthogonal Protection: Boc can coexist with benzyl (Bzl)-based side-chain protections, enabling selective deprotection in multi-step syntheses.

A representative synthesis protocol involves:

- Coupling Boc-N-Me-Phe-OH to a resin-bound peptide using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

- Deprotecting the Boc group with 50% TFA in dichloromethane.

- Neutralizing with 5% diisopropylethylamine (DIEA) to regenerate the free amine.

Mechanistic Insights

The N-methyl group alters reaction kinetics and thermodynamics:

- Reduced Racemization: Steric hindrance at the α-carbon suppresses base-induced epimerization during activation.

- Enhanced Solubility: The hydrophobic Boc and methyl groups improve solubility in organic solvents like DMF and THF.

Comparative studies show that Boc-N-Me-Phe-OH undergoes AlCl₃-mediated deprotection 30% faster than non-methylated analogs, likely due to destabilization of the carbamate intermediate.

Table: Synthetic Applications of Boc-N-Me-Phe-OH

| Application | Key Benefit | Example |

|---|---|---|

| Conformationally constrained peptides | Reduces backbone flexibility | Synthesis of cyclic RGD peptides |

| Peptidase-resistant analogs | Blocks enzymatic cleavage | HIV protease inhibitors |

| Foldamers | Enforces helical or β-turn structures | β-Hairpin mimetics |

Boc Protection Strategies for N-Methylamino Acids

The N-tert-butoxycarbonyl protecting group represents one of the most widely utilized carbamate protecting groups in amino acid chemistry, offering excellent stability under basic conditions while remaining readily removable under acidic conditions [6]. For N-methylamino acids, Boc protection strategies require careful consideration of reaction conditions to ensure selective protection without compromising the methylated nitrogen functionality.

The installation of Boc protection on N-methylamino acids typically employs di-tert-butyl dicarbonate as the primary reagent [6] [23]. The reaction proceeds through nucleophilic attack of the methylated nitrogen on the carbonyl carbon of di-tert-butyl dicarbonate, resulting in formation of the N-Boc-N-methyl derivative with concurrent release of carbon dioxide and tert-butanol [23]. This methodology proves particularly effective when conducted in aprotic solvents such as tetrahydrofuran or acetonitrile, with bases like triethylamine or sodium hydroxide facilitating the reaction [22] [23].

The mechanism of Boc protection involves initial deprotonation of the N-methylamino acid by the base, followed by nucleophilic substitution at the di-tert-butyl dicarbonate electrophile [23]. The reaction typically proceeds at ambient temperature, though elevated temperatures may be employed to accelerate reaction rates. Yields for Boc protection of N-methylphenylalanine derivatives generally range from 85 to 95 percent under optimized conditions [21].

Selective N-methylation of Boc-protected amino acids presents unique mechanistic considerations [26]. Research has demonstrated that the selective N-methylation of Boc-protected valine with methyl iodide and sodium hydride in tetrahydrofuran proceeds through protection of the carboxylate by chelation to sodium cation [26]. This mechanism prevents competitive O-methylation of the carboxylic acid functionality while enabling efficient N-methylation.

Methylation Techniques for Phenylalanine Derivatives

Direct methylation of phenylalanine derivatives to generate N-methylphenylalanine compounds employs several established methodologies, each with distinct advantages and limitations. The sodium hydride-methyl iodide method represents the most commonly employed approach for N-methylation of amino acid derivatives [21] [24].

The sodium hydride-methyl iodide methodology involves treatment of Boc-protected phenylalanine with sodium hydride to generate the corresponding sodium salt, followed by alkylation with methyl iodide [21]. This procedure requires careful control of stoichiometry, with typical protocols employing 4 to 10 equivalents of both sodium hydride and methyl iodide to ensure complete conversion [21]. The reaction is conducted in anhydrous tetrahydrofuran under inert atmosphere conditions to prevent hydrolysis of reactive intermediates.

| Methylation Method | Reagents | Typical Yield (%) | Reaction Time | Temperature |

|---|---|---|---|---|

| Sodium Hydride/Methyl Iodide [21] | NaH, MeI, THF | 85-95 | 12-24 hours | 0°C to RT |

| Mitsunobu Conditions [24] | PPh₃, DEAD, MeOH | 54-63 | 6-12 hours | RT |

| Diazomethane Method [24] | CH₂N₂, Nosyl protection | >84 | 2-4 hours | RT |

| Reductive Amination [24] | HCHO, HCOOH | 60-75 | 24-48 hours | 100°C |

Alternative methylation approaches include Mitsunobu-mediated alkylation, which employs triphenylphosphine, diethyl azodicarboxylate, and methanol as the methylating agent [24]. This methodology offers milder reaction conditions compared to the sodium hydride approach but typically provides lower yields ranging from 54 to 63 percent [24].

The diazomethane methodology represents another viable approach for N-methylation of amino acid derivatives [24]. This method requires prior installation of a nosyl protecting group to activate the nitrogen for methylation, followed by treatment with diazomethane under neutral conditions [24]. The nosyl group is subsequently removed using mercaptoacetic acid in the presence of sodium methoxide to provide the free N-methylamino acid in greater than 84 percent yield [24].

Reductive amination using formaldehyde and formic acid provides an epimerization-free route to N-methylated amino acids [24]. This methodology, known as the Leuckart reaction, involves heating N-benzyl amino acids in formic acid with formalin until carbon dioxide evolution ceases [24]. The method tolerates various functional groups and provides benchmark physical data for N-methylated derivatives due to its mild, non-epimerizing conditions [24].

Enzymatic Synthesis Approaches

Biocatalytic N-Methylation Pathways

Enzymatic synthesis of N-methylphenylalanine employs N-methyl-L-amino acid dehydrogenase as the key biocatalyst for reductive methylamination of phenylpyruvate [12] [15]. This enzyme, originally identified in Pseudomonas putida, catalyzes the conversion of alpha-keto acids and methylamine into the corresponding N-methyl-L-amino acids in an NADPH-dependent manner [12].

The enzymatic mechanism involves formation of an imine intermediate between phenylpyruvate and methylamine, followed by stereoselective reduction to yield N-methylphenylalanine [12]. The enzyme demonstrates broad substrate specificity, accepting various alpha-keto acids including phenylpyruvate, pyruvate, and other aromatic keto acid substrates [12]. Relative activity studies indicate that phenylpyruvate serves as an excellent substrate, with the enzyme showing comparable catalytic efficiency to pyruvate when utilizing engineered variants [15].

Recombinant production of N-methyl-L-amino acid dehydrogenase in Escherichia coli BL21(DE3) enables efficient enzyme production for synthetic applications [12]. The purified enzyme demonstrates optimal activity at pH 8.0 to 9.0 and temperature of 30°C [12]. Enzymatic synthesis typically employs reaction mixtures containing 700 millimolar methylamine hydrochloride, 100 millimolar phenylpyruvate, and appropriate cofactor regeneration systems [12].

Cofactor regeneration represents a critical component of enzymatic N-methylphenylalanine synthesis [12]. Glucose dehydrogenase from Bacillus subtilis serves as an effective NADPH regeneration system, utilizing glucose as the electron donor [12]. The coupled enzyme system enables continuous NADPH regeneration, maintaining the cofactor in its reduced state throughout the synthetic process [12].

Site-directed mutagenesis studies have identified key amino acid residues that influence substrate specificity and catalytic efficiency [15]. The P262A and M141L mutations in N-methyl-L-amino acid dehydrogenase shift substrate preference to provide comparable catalytic efficiencies with phenylpyruvate and pyruvate [15]. These engineered variants demonstrate reduced formation of N-methylalanine as a byproduct, improving overall selectivity for N-methylphenylalanine production [15].

Large-Scale Production Optimization

Large-scale enzymatic production of N-methylphenylalanine requires optimization of multiple parameters including enzyme loading, substrate concentrations, cofactor regeneration efficiency, and reaction conditions [12] [15]. Research has demonstrated successful scale-up from 10 milliliter to 100 milliliter reaction volumes with maintained product quality and yield [12].

Initial small-scale synthesis achieved 75 millimolar (13 grams per liter) N-methylphenylalanine production with 75 percent yield after 24 hours [12]. Scale-up to 100 milliliter reaction volumes provided 91 millimolar (16 grams per liter) product with 98 percent yield after 7 hours, demonstrating improved efficiency at larger scales [12]. However, extended reaction times revealed enzyme stability limitations, particularly for glucose dehydrogenase, which showed complete activity loss after 15 hours while N-methyl-L-amino acid dehydrogenase remained active [12].

Fermentative production strategies employ metabolically engineered Corynebacterium glutamicum strains for de novo N-methylphenylalanine synthesis [15]. These approaches utilize engineered strains that accumulate phenylpyruvate through deletion of genes encoding branched-chain amino acid aminotransferase and phenylalanine aminotransferase [15]. Upon heterologous expression of engineered N-methyl-L-amino acid dehydrogenase variants, N-methylphenylalanine production occurs upon addition of monomethylamine to the medium [15].

| Production Parameter | Small Scale (10 mL) | Large Scale (100 mL) | Fermentation |

|---|---|---|---|

| N-Methylphenylalanine Titer [12] [15] | 13 g/L | 16 g/L | 0.73 g/L |

| Yield [12] [15] | 75% | 98% (7h) | 5.2% |

| Reaction Time [12] [15] | 24 hours | 7-22 hours | 72 hours |

| Volumetric Productivity [12] [15] | 0.54 g/L/h | 2.3 g/L/h | 0.01 g/L/h |

Fed-batch cultivation strategies have been developed for enhanced N-methylamino acid production using engineered Corynebacterium glutamicum strains [10]. These approaches employ two-phase feeding protocols, with initial acetate feeding coupled to dissolved oxygen levels for biomass enhancement, followed by glucose and methylamine feeding for product formation [10]. Fed-batch processes achieved 31.7 grams per liter N-methyl-L-alanine with 0.71 grams per gram glucose yield, demonstrating the potential for large-scale amino acid production [10].

Bioprocess optimization considerations include pH control, temperature management, and substrate feeding strategies [10] [15]. Maintaining pH between 8.0 and 9.0 proves critical for optimal enzyme activity, requiring periodic adjustment with sodium hydroxide [12]. Temperature control at 30°C provides optimal balance between reaction rate and enzyme stability [12].

Solid-Phase Peptide Synthesis Integration

Coupling Reaction Optimization

Integration of N-tert-butoxycarbonyl-N-methylphenylalanine into solid-phase peptide synthesis requires specialized coupling conditions due to the increased steric hindrance imposed by the N-methyl substituent [13] [18]. Standard coupling reagents often prove insufficient for efficient amide bond formation with N-methylamino acids, necessitating optimization of both coupling reagents and reaction conditions [18].

The coupling of N-methylamino acids presents unique challenges due to reduced nucleophilicity of the methylated nitrogen and increased steric bulk around the reaction center [20]. Standard protocols utilizing O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate or dicyclohexylcarbodiimide typically provide incomplete coupling and extended reaction times when applied to N-methylamino acid incorporation [18].

(7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate emerges as the most effective coupling reagent for N-methylamino acid incorporation [18] [19]. This phosphonium-based reagent demonstrates superior performance compared to uronium-based alternatives, providing efficient coupling under standard solid-phase conditions [18]. Alternative effective reagents include benzotriazol-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate in combination with 1-hydroxy-7-azabenzotriazole [18] [19].

| Coupling Reagent | Coupling Efficiency (%) | Reaction Time | Special Conditions |

|---|---|---|---|

| PyAOP [18] [19] | 85-95 | 2-4 hours | Standard conditions |

| PyBOP/HOAt [18] [19] | 80-90 | 3-6 hours | Extended coupling |

| HATU [13] [20] | 70-85 | 4-8 hours | Elevated temperature |

| HBTU [13] | 60-75 | 6-12 hours | Multiple couplings |

O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate represents another viable coupling reagent for N-methylamino acid incorporation, particularly when elevated temperatures are employed [13] [20]. Research demonstrates that HATU coupling reactions with N-methylamino acids benefit from microwave assistance or heating to 50°C to achieve acceptable conversion rates [20].

Preformed amino acid chlorides provide an alternative approach for coupling sterically hindered N-methylamino acids [36]. N-tert-butoxycarbonyl-N-methylphenylalanine chloride, prepared in situ using triphosgene, demonstrates enhanced reactivity compared to standard activated esters [25] [36]. This methodology requires careful handling due to the generation of phosgene equivalents but provides reliable coupling for challenging sequences [25].

The use of elevated temperatures significantly improves coupling efficiency for N-methylamino acids [20] [36]. Microwave-assisted coupling at 50 to 60°C reduces reaction times from hours to minutes while maintaining high coupling yields [20]. However, temperature elevation requires careful monitoring to prevent racemization and side product formation [20].

Steric Hindrance Challenges

The incorporation of N-tert-butoxycarbonyl-N-methylphenylalanine into peptide sequences presents significant steric hindrance challenges that impact both coupling efficiency and sequence fidelity [18] [37]. The N-methyl substituent creates additional bulk around the amide nitrogen, reducing its nucleophilicity and hindering approach of the activated carboxyl component [20].

Steric hindrance effects become particularly pronounced when coupling N-methylamino acids to other N-methylamino acids or sterically demanding residues [18]. Research indicates that coupling an N-methylamino acid to a second N-methylamino acid represents one of the most challenging transformations in peptide synthesis, often requiring specialized protocols and extended reaction times [13] [18].

The conformational preferences of N-methylamino acids contribute to synthetic difficulties [18] [37]. N-methylated residues preferentially adopt cis-amide conformations, which can impede subsequent coupling reactions and promote formation of diketopiperazine side products [18] [20]. These cyclization reactions become particularly problematic during acidic cleavage conditions, where protonation of the amide oxygen facilitates ring closure [20].

Secondary structure formation represents another major challenge in the synthesis of peptides containing multiple N-methylamino acid residues [37] [40]. Sequences rich in N-methylated residues demonstrate increased propensity for aggregation and precipitation during synthesis, leading to reduced coupling efficiency and incomplete deprotection [37] [40].

| Steric Challenge | Impact on Synthesis | Mitigation Strategy |

|---|---|---|

| Reduced Nucleophilicity [18] [20] | Slow coupling rates | Enhanced coupling reagents |

| Cis-Amide Formation [18] [20] | Diketopiperazine formation | Reduced cleavage times |

| Aggregation [37] [40] | Incomplete reactions | Chaotropic solvents |

| Multiple N-Methyl Sequence [13] [18] | Very low yields | Double coupling protocols |

Mitigation strategies for steric hindrance challenges include the use of chaotropic solvents to disrupt aggregation, employment of double coupling protocols with extended reaction times, and optimization of protecting group strategies [37] [40]. N,N-dimethylformamide containing lithium chloride or other chaotropic salts can improve resin swelling and reduce aggregation effects [40].

The timing of trifluoroacetic acid cleavage proves critical for peptides containing N-methylamino acids [18]. Extended exposure to acidic cleavage conditions promotes formation of diketopiperazines and other cyclization products [18] [20]. Optimal cleavage protocols employ reduced reaction times (30 minutes to 2 hours) compared to standard peptides to minimize side product formation [18].

β-Turn Mimicry in Peptide Backbones

X-ray crystallographic investigations of tert-butyloxycarbonyl-N-methylphenylalanine have revealed significant insights into its role as a β-turn mimetic element in peptide structures. Studies on related N-methylated phenylalanine derivatives demonstrate that the N-methylation introduces conformational constraints that favor specific turn geometries [1] [2]. The crystallographic data indicate that the compound preferentially adopts dihedral angles consistent with type I and type II β-turn conformations, with φ angles ranging from -60° to -90° and ψ angles between +120° and +160° [3] [4].

The molecular packing in crystals reveals that tert-butyloxycarbonyl-N-methylphenylalanine forms extended hydrogen-bonded networks that stabilize the β-turn-like conformations. Analysis of crystal structures shows that the carboxyl oxygen atoms participate in intermolecular hydrogen bonding with distances typically ranging from 2.8 to 3.2 Å [5] [6]. The tert-butyloxycarbonyl protecting group contributes to conformational rigidity through steric interactions, while the N-methyl group restricts rotation around the nitrogen-carbonyl bond, effectively locking the peptide backbone into preferred turn geometries.

Comparative crystallographic studies of peptides containing tert-butyloxycarbonyl-N-methylphenylalanine demonstrate that these residues nucleate β-turn formation when positioned at the i+1 and i+2 positions of tetrapeptide sequences [1] [7]. The crystal structures reveal that the combination of N-methylation and the bulky aromatic side chain creates a conformational preference for Type I β-turns, characterized by specific φ and ψ dihedral angles and the formation of stabilizing 4→1 intramolecular hydrogen bonds.

CH/π Interactions in Folded Conformations

Crystallographic analysis has identified significant CH/π interactions involving the phenyl ring of tert-butyloxycarbonyl-N-methylphenylalanine in folded peptide conformations. These interactions manifest as contacts between the π-electron system of the aromatic ring and polarized C-H bonds from neighboring residues or the peptide backbone [8] [9]. Quantum mechanical calculations indicate that CH/π interactions involving phenylalanine derivatives contribute binding energies of 0.6 to 2.5 kcal/mol, representing a substantial stabilizing force in peptide conformations [10].

The geometric parameters of CH/π interactions in crystal structures show optimal distances between the centroid of the phenyl ring and interacting hydrogen atoms ranging from 2.5 to 3.5 Å [11] [12]. The angle between the C-H bond and the π-plane normal typically falls within 15° to 30° of perpendicular orientation, maximizing the electrostatic attraction between the partial positive charge on hydrogen and the electron-rich aromatic system [13] [14].

Structural studies demonstrate that the CH/π interactions involving tert-butyloxycarbonyl-N-methylphenylalanine exhibit directional preferences that influence overall peptide folding. The interactions are most favorable when aliphatic protons from adjacent amino acid side chains or the N-methyl group approach the aromatic ring face [15] [16]. These contacts contribute to the stabilization of specific conformational states and help maintain the integrity of β-turn structures in the crystal lattice.

Spectroscopic Characterization

NMR-Based Conformational Equilibrium Analysis

Nuclear magnetic resonance spectroscopy provides detailed insights into the conformational dynamics of tert-butyloxycarbonyl-N-methylphenylalanine in solution. Variable temperature ¹H NMR studies reveal temperature-dependent chemical shift changes that indicate conformational equilibria between different molecular states [17] [18]. The aromatic protons of the phenyl ring exhibit characteristic chemical shifts in the range of 7.2-7.3 ppm in deuterated chloroform, with fine structure revealing the electronic environment around the aromatic system [19] [20].

The N-methyl group appears as a distinct singlet in ¹H NMR spectra, typically observed around 2.8-3.2 ppm, and serves as a diagnostic marker for the N-methylated amino acid derivative [21] [22]. Temperature coefficient measurements of amide protons provide evidence for intramolecular hydrogen bonding, with values less negative than -4.0 ppb/K indicating participation in hydrogen-bonded structures [23] [24].

Two-dimensional NMR techniques, including NOESY and ROESY experiments, reveal spatial proximities between different molecular segments that define the three-dimensional conformation in solution [25] [26]. Cross-peaks between the N-methyl protons and aromatic protons suggest restricted rotation around the N-CO bond, while NOE contacts between the tert-butyl group and the phenyl ring indicate specific orientational preferences.

Carbon-13 NMR spectroscopy provides additional conformational information through the analysis of carbonyl carbon chemical shifts, which are sensitive to hydrogen bonding and conformational state. The carboxyl carbon typically resonates around 170-175 ppm, with variations reflecting different hydrogen-bonding environments [27] [28]. Nitrogen-15 NMR studies, though less commonly employed, offer insights into the electronic environment of the amide nitrogen and can detect conformational changes affecting this nucleus [29].

Circular Dichroism (CD) Spectral Signatures

Circular dichroism spectroscopy of tert-butyloxycarbonyl-N-methylphenylalanine reveals characteristic spectral features associated with peptide secondary structure and aromatic chromophore interactions [30] [31]. Far-UV CD measurements typically show negative ellipticity bands around 195 nm and positive bands near 220 nm, consistent with β-turn-like conformations [32] [33]. The intensity and position of these bands are sensitive to the local conformational environment and can serve as indicators of structural changes.

Near-UV CD spectroscopy provides information about the environment of the phenyl chromophore, with bands in the 250-290 nm region reflecting the asymmetric environment around the aromatic ring [34] [35]. The fine structure in this region is particularly sensitive to interactions between the phenyl ring and neighboring groups, including CH/π contacts and aromatic stacking interactions.

Temperature-dependent CD measurements reveal conformational transitions manifested as changes in ellipticity at characteristic wavelengths [36] [26]. These studies indicate that tert-butyloxycarbonyl-N-methylphenylalanine undergoes gradual conformational changes over the temperature range of 5-50°C, with midpoint temperatures for transitions typically occurring around 25-30°C [37] [38].

The CD spectra are also sensitive to solvent effects, with different spectral profiles observed in polar versus nonpolar solvents. This solvent dependence reflects changes in intramolecular hydrogen bonding and conformational preferences as the environment is altered [39] [40].

Temperature-Dependent Conformational Shifts

Temperature-dependent studies of tert-butyloxycarbonyl-N-methylphenylalanine reveal complex conformational behavior characterized by multiple transition temperatures and distinct structural states at different thermal conditions [41] [42]. Variable temperature NMR spectroscopy demonstrates that chemical shifts of key protons undergo systematic changes as temperature increases from 273 K to 350 K, indicating population shifts between conformational states [38] [43].

At low temperatures (273-298 K), the compound preferentially adopts more ordered conformations stabilized by intramolecular hydrogen bonds and optimized CH/π interactions [44] [45]. The low-temperature state is characterized by restricted molecular motion and well-defined spatial relationships between different molecular segments, as evidenced by sharp NMR line shapes and specific NOE patterns [23] [24].

As temperature increases to the intermediate range (298-323 K), spectroscopic evidence indicates the onset of conformational dynamics that broaden NMR signals and alter the relative populations of different conformational states [46] [47]. Temperature coefficients of amide protons become more negative, suggesting weakening of hydrogen bonds and increased solvent exposure [48] [49].

At elevated temperatures (323-373 K), the molecule undergoes more extensive conformational changes that may include partial unfolding of secondary structure elements and increased molecular flexibility [36] [43]. These high-temperature states are characterized by broader spectral features in both NMR and CD measurements, indicating rapid exchange between multiple conformational states on the spectroscopic timescale [45] [50].

The thermodynamic parameters governing these conformational transitions have been determined through van't Hoff analysis of temperature-dependent equilibrium constants derived from spectroscopic measurements [39] [40]. Enthalpy changes associated with conformational shifts typically range from 5-15 kcal/mol, while entropy changes reflect the balance between conformational ordering and thermal motion [37] [51].

| Property | Value | Temperature Range | Reference Method |

|---|---|---|---|

| Transition Temperature 1 | 285 ± 5 K | Low-temperature ordered state | Variable temperature NMR |

| Transition Temperature 2 | 315 ± 8 K | Intermediate dynamics onset | CD spectroscopy |

| Activation Energy | 12.3 ± 2.1 kcal/mol | 273-350 K | Arrhenius analysis |

| Entropy Change | 35 ± 8 cal/mol·K | Overall transition | van't Hoff analysis |